molecular formula C8H5Br3O2 B118256 2,4,6-Tribromophenyl acetate CAS No. 607-95-4

2,4,6-Tribromophenyl acetate

Cat. No. B118256
CAS RN: 607-95-4
M. Wt: 372.84 g/mol
InChI Key: SLENHFBXWIEZCY-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl acetate is a chemical compound with the molecular formula C8H5Br3O2 . It is used in various scientific research and development activities .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromophenyl acetate consists of a phenyl ring substituted with three bromine atoms and an acetate group . The exact mass of the molecule is 371.78192 g/mol, and the monoisotopic mass is 369.78397 g/mol .


Physical And Chemical Properties Analysis

2,4,6-Tribromophenyl acetate has a molecular weight of 372.84 g/mol . It has a computed XLogP3 value of 3.9, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Flame Retardant Research

2,4,6-Tribromophenyl acetate derivatives, such as TBE and ATE, are studied for their role as flame retardants. Atmospheric concentrations of these compounds have been measured around the Great Lakes, indicating significant urban effects and environmental presence (Ma, Venier, & Hites, 2012).

Chemical Reactivity Studies

The hydrolysis of derivatives like 2,4,6-trinitrophenyl acetate has been investigated to understand the reactivity correlations with various carboxylic bases and tertiary amines. These studies provide insights into nucleophilic and general-base catalysis mechanisms (Rossi & Nuñez, 1983).

Crystallography and Chemical Structure

Research on the isomerism of related compounds, such as 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, offers insights into their crystal structures and intermolecular interactions. These studies contribute to our understanding of molecular geometry and stability (Tammisetti et al., 2018).

Environmental Chemistry

The degradation of similar chlorinated compounds, like 2,4,6-trichlorophenol, has been studied to understand the role of bacterial communities in environmental remediation. This research is crucial for developing strategies for the biodegradation of halogenated organic compounds (Xu et al., 2018).

Polymer Chemistry

2,4,6-Tribromophenyl derivatives are utilized in synthesizing various polymers. Studies on the synthesis of N-(2,4,6-tribromophenyl)maleimide and its characterization provide valuable information for developing new materials with unique properties (Ping & Kun, 2020).

Organic Chemistry and Synthesis

Investigations into the reduction of tribromophenyl sulfonates and their interactions with mercaptide anions contribute to the field of organic synthesis, especially in understanding reaction mechanisms and product formation (Durkin, Langler, & Morrison, 1988).

Toxicology and Environmental Impact

Studies on the environmental concentrations and toxicology of 2,4,6-tribromophenol, a related compound, highlight the importance of understanding the ecological and health impacts of brominated flame retardants (Koch & Sures, 2018).

Safety And Hazards

The safety data sheet for 2,4,6-Tribromophenyl acetate indicates that it causes serious eye irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

properties

IUPAC Name

(2,4,6-tribromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLENHFBXWIEZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908127
Record name 2,4,6-Tribromophenyl acetate
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Molecular Weight

372.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl acetate

CAS RN

607-95-4, 102932-09-2
Record name 2,4,6-Tribromophenyl acetate
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Record name 2,4,6-Tribromophenyl acetate
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Record name (2,4,6-Tribromophenyl) acetate
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Record name 2,4,6-Tribromophenyl acetate
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Record name 2,4,6-tribromophenyl acetate
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Record name 2,4,6-TRIBROMOPHENYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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